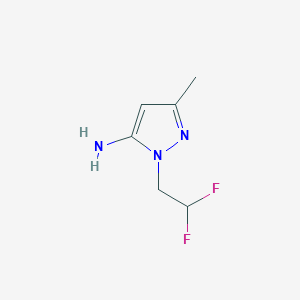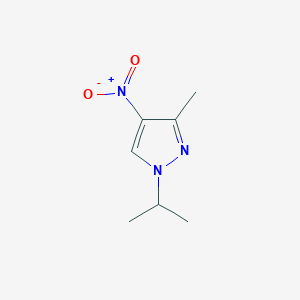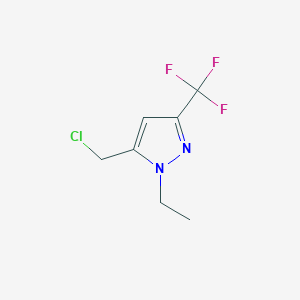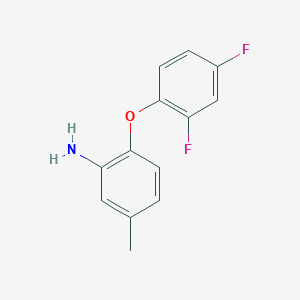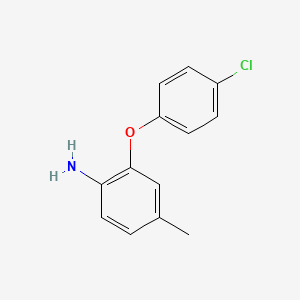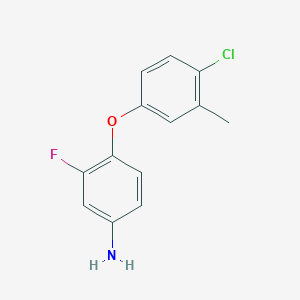
2,3,4,5-Tetrahydro-1,5-benzoxazepine
Overview
Description
2,3,4,5-Tetrahydro-1,5-benzoxazepine is an organic compound with the molecular formula C9H11NO . It is a nitrogen and oxygen-containing seven-membered benzo-fused heterocyclic scaffold . It has been widely described in the literature due to its interesting pharmacological properties .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydro-1,5-benzoxazepine derivatives has been achieved through various methods. For instance, one method involves the alkylation of 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole or its 8,9-dimethyl-substituted analog with 4-chlorobenzyl bromide, 4-chloroacetic acid fluoroanilide, and 4-tert-butylphenacyl bromide in a neutral medium .Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrahydro-1,5-benzoxazepine is characterized by a seven-membered benzoxazepine ring with a tetrahydro substitution . The IUPAC name for this compound is 2,3,4,5-tetrahydro-1,5-benzoxazepine .Physical And Chemical Properties Analysis
The molecular weight of 2,3,4,5-Tetrahydro-1,5-benzoxazepine is 149.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 149.084063974 g/mol . The topological polar surface area is 21.3 Ų .Scientific Research Applications
Anti-Implantation Agents
This compound has been synthesized as novel antiimplantation agents. The synthesized compounds were evaluated for their anti-implantation activity in mature female Sprague-Dawley rats .
Anticonvulsant Activities
A series of derivatives of this compound was synthesized and screened for anticonvulsant activities using the maximal electroshock (MES) test. Their neurotoxicity was also evaluated .
Synthesis Methods
A preparative method is proposed for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine by reductive ring expansion of 4-chromanone and 4-thiochromanone oximes .
Anticancer Properties
Tricyclic 1,4-benzodiazepines and 1,4-benzoxazepines have been synthesized using choline chloride and urea as a deep eutectic solvent. These compounds have potential anticancer properties .
Structural Studies
Synthesis and X-ray structural studies have been conducted on substituted derivatives of this compound to understand its structural properties .
Mechanism of Action
While the specific mechanism of action for 2,3,4,5-Tetrahydro-1,5-benzoxazepine is not detailed in the sources, 1,5-benzoxazepine derivatives have been reported to interact with G-protein-coupled receptors . They could potentially be used in treating neuronal disorders like Alzheimer’s and Parkinson’s disease .
Future Directions
Benzoxazepine derivatives, including 2,3,4,5-Tetrahydro-1,5-benzoxazepine, have been widely described in the literature due to their interesting pharmacological properties . They have potential applications in the treatment of various diseases, including neuronal disorders like Alzheimer’s and Parkinson’s disease . Therefore, future research could focus on further exploring these properties and potential therapeutic applications.
properties
IUPAC Name |
2,3,4,5-tetrahydro-1,5-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLJXJSMGIOVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992153 | |
| Record name | 2,3,4,5-Tetrahydro-1,5-benzoxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1,5-benzoxazepine | |
CAS RN |
7160-97-6 | |
| Record name | 2,3,4,5-Tetrahydro-1,5-benzoxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1,5-benzoxazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 2,3,4,5-Tetrahydro-1,5-benzoxazepines?
A: Several synthetic pathways have been explored for 2,3,4,5-Tetrahydro-1,5-benzoxazepines. One common method involves a tandem reduction-reductive amination reaction starting from nitro aldehydes or ketones. [] These precursors are synthesized via nucleophilic aromatic substitution of 2-fluoro-1-nitrobenzene with alkoxides derived from 3-buten-1-ol derivatives, followed by ozonolysis. Subsequent catalytic hydrogenation using palladium-on-carbon in methanol then yields the target heterocycles. [] Another approach utilizes the reaction of 3-(chloroalkyl)-2-benzoxazolinones with amines. [] This method can lead to the formation of either 3-(aminoalkyl)-2-benzoxazolinones or 5-substituted-2,3,4,5-tetrahydro-1,5-benzoxazepines depending on the reaction conditions. [] Interestingly, attempts to synthesize 3-chloro derivatives of 2,3,4,5-Tetrahydro-1,5-benzoxazepine have been shown to result in ring contraction. []
Q2: How does the presence of substituents on the chromanone oxime starting material influence the product outcome during the synthesis of 2,3,4,5-tetrahydro-1,5-benzoxazepines?
A: Research suggests that the presence and size of substituents on the chromanone oxime starting material significantly influence the product outcome during lithium aluminum hydride reduction. For instance, 7-methoxychromanone oxime (without a C2 substituent) exclusively yields the rearranged 2,3,4,5-tetrahydro-1,5-benzoxazepine derivative. [] Conversely, 7-methoxy-2-methylchromanone oxime and 7-methoxy-2-isopropylchromanone oxime (with C2 substituents) produce a mixture of the rearranged product (secondary amine) and the normal reduction product (primary amine). [] The trend observed is that bulkier substituents at the C2 position favor the formation of the normal reduction product. This is further corroborated by the exclusive formation of the normal reduction product when using 7-methoxy-2-t-butylchromanone oxime as the starting material. []
Q3: How can NMR spectroscopy be used to differentiate between 6- and 7-membered ring structures, particularly in the context of 2,3,4,5-tetrahydro-1,5-benzoxazepine?
A: Differentiation between 6- and 7-membered rings can be challenging but is achievable using DFT calculations of NMR parameters. [] This approach has proven particularly useful in distinguishing between 3,4-dihydro-2H-3-hydroxymethyl-1,4-benzoxazine (6-membered ring) and 2,3,4,5-tetrahydro-1,5-benzoxazepine-3-ol (7-membered ring). [, ] By theoretically calculating chemical shifts for 1H (proton) and 13C nuclei, as well as relevant spin-spin coupling constants (e.g., JHH), researchers can compare these predicted values to experimental data. [] This method offers a robust way to confirm the formation of the intended ring system and clarify discrepancies in previously reported structures. []
Q4: What mass spectrometry techniques are used to confirm the structure of 2,3,4,5-tetrahydro-1,5-benzoxazepine derivatives?
A: Mass spectral studies have been instrumental in confirming the structure of synthesized 2,3,4,5-tetrahydro-1,5-benzoxazepines and related compounds. [] While the specific ionization and fragmentation techniques are not detailed in the provided abstracts, mass spectrometry provides valuable information on the molecular weight and fragmentation pattern of the molecule. This data can be compared to theoretically calculated values and known fragmentation pathways to confirm the identity and structure of the synthesized compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

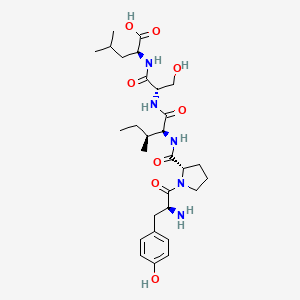

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B1361018.png)
![Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B1361019.png)
![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)
